1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one
Description
Properties
IUPAC Name |
1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVGFCQZWZWILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of p-toluolthiol with 1,3-dichloropropan-2-one in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) as catalysts. The reaction is typically carried out in an organic solvent such as ethanol at ambient temperature for about 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its sulfanyl and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfanyl vs. Aryl Groups
1,3-Bis(4-methylphenyl)propan-2-one (CAS 70769-70-9)
- Molecular Formula : C₁₇H₁₈O
- Molecular Weight : 238.33 g/mol
- Key Differences : Lacks sulfanyl groups; instead, 4-methylphenyl groups are directly bonded to the ketone backbone.
- Properties: Higher hydrophobicity due to the absence of polar sulfur atoms. Melting points for similar non-sulfur analogs (e.g., (2E)-1,3-bis(4-methylphenyl)-2-propen-1-one) are reported at 124–126°C .
1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)
Sulfanyl Group Variations
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Molecular Formula: C₁₁H₁₁NO₃S₂
- Molecular Weight : 269.34 g/mol
- Key Differences: Features an α,β-unsaturated ketone (enone) backbone and nitro substituent. The methylsulfanyl groups at the 3-position create π–d interactions with the C=C bond, shortening C–S bond lengths (1.746–1.750 Å) .
- Applications : Precursor for heterocyclic ketene aminals in fused heterocycle synthesis .
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (CAS 41467-26-9)
- Molecular Formula : C₁₁H₁₁ClOS₂
- Molecular Weight : 258.79 g/mol
- Key Differences: Chlorine substituent and enone structure. The electron-withdrawing chlorine enhances electrophilicity at the carbonyl group compared to methylphenyl analogs .
Structural Analogues with Heterocyclic Moieties
1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one
Comparative Data Table
Biological Activity
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features sulfanyl and carbonyl functional groups that are crucial for its biological activity. These groups facilitate interactions with various biological targets.
The compound's mechanism of action involves:
- Covalent Bond Formation : The sulfanyl and carbonyl groups can form covalent bonds with nucleophilic sites on biomolecules, influencing their function.
- Oxidation-Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated various derivatives against common pathogens, revealing promising results:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported the following findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 20 | Inhibition of proliferation |
The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as a therapeutic agent in cancer treatment.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of a formulation containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. The formulation demonstrated a significant reduction in infection rates compared to standard treatments.
Case Study 2: Cancer Treatment
In vitro studies on MCF-7 cells showed that treatment with the compound led to a marked increase in apoptotic markers such as caspase-3 activation and PARP cleavage. These findings were corroborated by in vivo studies using xenograft models, where tumor growth was significantly inhibited.
Q & A
Q. What synthetic methodologies are effective for synthesizing 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution using 4-methylthiophenol and 1,3-dichloropropan-2-ol under basic conditions (e.g., NaOH in ethanol). Key optimizations include:
- Temperature control (40–60°C) to balance reaction rate and byproduct formation.
- Stoichiometric excess of 4-methylthiophenol (2:1 molar ratio) to drive the reaction to completion.
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. This method aligns with protocols for structurally similar chlorophenyl analogs .
Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard, with data refinement using SHELX software . Key parameters include:
Q. What are the common chemical transformations of the sulfanyl groups in this compound?
The sulfanyl (-S-) groups undergo:
- Oxidation : Reaction with or -CPBA yields sulfoxides or sulfones, confirmed by NMR (downfield shift of -S- protons) .
- Reduction : Catalytic hydrogenation (Pd/C, ) converts the ketone to a secondary alcohol, retaining the sulfanyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfanyl ketone derivatives?
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across studies.
- Structure-Activity Relationships (SAR) : Compare methyl, chloro, and bromo analogs to isolate electronic effects .
- Solvent Controls : Limit DMSO concentration (<1% v/v) to avoid false positives in cell-based assays .
Q. What computational strategies predict regioselectivity in nucleophilic reactions involving this compound?
- DFT Calculations : Use B3LYP/6-31G* to model transition states and calculate Fukui indices for electrophilic sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack.
- Validation via kinetic studies (e.g., competing thiophenol vs. amine nucleophiles) .
Q. How can isomeric byproducts (e.g., 1,2- vs. 1,3-substitution) be identified and separated during synthesis?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS for isomer differentiation.
- NOESY NMR : Detect spatial proximity between methylphenyl groups to confirm 1,3-substitution patterns.
- IR Spectroscopy : Compare experimental carbonyl stretches () with DFT-predicted vibrational modes .
Q. What stabilization methods prevent sulfur oxidation during long-term storage?
- Inert Atmosphere : Store under argon in amber vials at -20°C.
- Antioxidants : Add 0.1% BHT to aprotic solvents (e.g., dry DCM).
- Quality Monitoring : Periodic TLC (hexane/ethyl acetate 4:1) and LC-MS to detect sulfoxide impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
